cis-3-Carboxycyclobutyl azide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azidocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-8-7-4-1-3(2-4)5(9)10/h3-4H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMANBRJAFEYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Cis 3 Carboxycyclobutyl Azide
Direct Synthesis Approaches
Direct synthetic routes focus on the final formation of the carboxylic acid moiety from a closely related precursor, or the stereocontrolled introduction of the azide (B81097) group onto a pre-existing cyclobutane (B1203170) skeleton.
Hydrolysis of cis-3-Carbomethoxycyclobutylazide Precursors
A primary and straightforward method for obtaining cis-3-Carboxycyclobutyl azide is through the hydrolysis of its corresponding methyl ester, cis-3-Carbomethoxycyclobutylazide. This reaction is typically performed under basic conditions.
A documented procedure involves dissolving cis-3-Carbomethoxycyclobutylazide in a mixture of methanol (B129727) and water. prepchem.com An aqueous solution of sodium hydroxide (B78521) is then added dropwise while maintaining the temperature below 28°C. prepchem.com After stirring for a couple of hours at room temperature, the solvent is removed, and the resulting residue is worked up through an acidification and extraction process to yield the final carboxylic acid product. prepchem.com This method has been reported to achieve a high yield of 90%. prepchem.com
Table 1: Reaction Details for Hydrolysis of cis-3-Carbomethoxycyclobutylazide
| Parameter | Details | Source |
|---|---|---|
| Starting Material | cis-3-Carbomethoxycyclobutylazide | prepchem.com |
| Reagents | Sodium hydroxide (NaOH), Methanol (CH₃OH), Water (H₂O) | prepchem.com |
| Solvent | Methanol/Water | prepchem.com |
| Temperature | Maintained below 28°C during addition, then 23°C | prepchem.com |
| Reaction Time | 2 hours | prepchem.com |
| Yield | 90% | prepchem.com |
| Spectroscopic Data (IR) | νmax: 2100 cm⁻¹ (N₃), 1705 cm⁻¹ (C=O of carboxylic acid) | prepchem.com |
Stereoselective Introduction of the Azide Moiety within Cyclobutane Scaffolds
The stereochemistry of the cyclobutane ring is a critical aspect of the synthesis. Achieving the desired cis configuration requires stereoselective methods for introducing the azide group. One common strategy involves nucleophilic substitution of a suitable leaving group on the cyclobutane ring with an azide source, such as sodium azide. For example, a precursor alcohol can be converted to a good leaving group, like a tosylate, which then undergoes an Sₙ2 reaction with sodium azide. mdpi.com
Another powerful method for converting alcohols to azides with stereochemical inversion is the Mitsunobu reaction. nih.gov This reaction utilizes reagents like diphenylphosphoryl azide (DPPA) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) along with triphenylphosphine. This approach has been successfully applied to synthesize protected azidoproline derivatives from hydroxyproline (B1673980) precursors, demonstrating its utility in creating azido-functionalized cyclic systems with high efficiency. nih.gov The stereospecific nature of these reactions is crucial for ensuring the correct relative orientation of the substituents on the cyclobutane ring.
Indirect Synthesis via Precursor Functionalization and Rearrangement Pathways
Indirect routes utilize the carboxylic acid functionality of this compound as a starting point for further chemical transformations, most notably the Curtius rearrangement to produce amines.
Acyl Azide Formation through Nucleophilic Acyl Substitution
The conversion of the carboxylic acid to an acyl azide is the prerequisite step for the Curtius rearrangement. masterorganicchemistry.com A common two-step method involves first converting the carboxylic acid into a more reactive acyl chloride. nih.gov For instance, this compound can be treated with oxalyl chloride in a solvent like dichloromethane (B109758) to form the corresponding cis-3-azidocyclobutanecarbonyl chloride. prepchem.com This acyl chloride can then readily react with an azide salt, such as sodium azide, to yield the acyl azide intermediate. nih.govwikipedia.org
Alternatively, diphenylphosphoryl azide (DPPA) allows for the direct, one-pot conversion of a carboxylic acid into an acyl azide without the need to isolate the often-unstable acyl chloride. wikipedia.orgnih.gov
Table 2: Methods for Acyl Azide Formation from Carboxylic Acids
| Method | Reagents | Intermediate | Source |
|---|---|---|---|
| Two-Step | 1. Oxalyl chloride or Thionyl chloride2. Sodium azide (NaN₃) | Acyl Chloride | nih.govprepchem.com |
| One-Pot | Diphenylphosphoryl azide (DPPA) | Mixed Anhydride (B1165640) | nih.govwikipedia.org |
Curtius Rearrangement of Acyl Azides to Isocyanates and Derived Amines
The Curtius rearrangement is the thermal decomposition of an acyl azide to produce an isocyanate and nitrogen gas. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of organic synthesis for converting carboxylic acids to amines. nih.govnih.gov A key feature of the rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating group. nih.govnih.govwikipedia.org
Recent research suggests the reaction follows a concerted mechanism, where the migration of the alkyl group and the loss of nitrogen gas occur simultaneously, avoiding the formation of a discrete nitrene intermediate. wikipedia.orgmasterorganicchemistry.com The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. masterorganicchemistry.comnih.gov
Reaction with water: Hydrolysis of the isocyanate forms an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine. masterorganicchemistry.com
Reaction with alcohols: Trapping the isocyanate with an alcohol, such as tert-butanol, results in the formation of a stable carbamate (B1207046) (e.g., a Boc-protected amine). masterorganicchemistry.com
This pathway provides a reliable method for transforming the carboxyl group of this compound into an amino group while preserving the cis stereochemistry of the cyclobutane ring.
Application of Diphenylphosphoryl azide (DPPA) in Amine Synthesis
Diphenylphosphoryl azide (DPPA) is a widely used reagent that facilitates a one-pot Curtius rearrangement directly from a carboxylic acid, bypassing the need to isolate the potentially explosive acyl azide intermediate. nih.govenamine.net The reaction proceeds through the formation of a mixed anhydride by the attack of the carboxylate anion on the phosphorus atom of DPPA. wikipedia.org This intermediate then undergoes nucleophilic attack by the azide ion, forming the acyl azide in situ, which subsequently rearranges to the isocyanate upon heating. nih.govwikipedia.org
The use of DPPA is advantageous due to its stability and the mild conditions under which the reaction can often be performed. enamine.netchemicalbook.com It has been employed in the synthesis of a wide array of compounds, including complex pharmaceutical intermediates. nih.govgoogle.com For example, treatment of a hindered cyclobutanecarboxylic acid with DPPA has been shown to initiate the Curtius rearrangement, although in some complex systems, competitive side reactions may occur. acs.org This method represents an efficient strategy for converting this compound into its corresponding amine or related derivatives. wikipedia.org
Chemoenzymatic and Stereocontrolled Synthetic Routes Towards cis-Cyclobutane Structures
The construction of polysubstituted cyclobutanes with specific stereochemistry, such as the cis-configuration, requires precise synthetic control. A combination of stereocontrolled chemical reactions and highly selective enzymatic transformations offers a powerful strategy to access these valuable molecular scaffolds.
Stereocontrolled Ring Formation
A primary method for establishing the cis-stereochemistry of the cyclobutane core is the [2+2] photochemical cycloaddition. acs.orgresearchgate.net This reaction, often between an alkene and a cyclic enone or a maleimide (B117702) derivative, is a cornerstone for building the four-membered ring with a defined configuration. kib.ac.cnnih.gov For instance, an intramolecular [2+2] photocycloaddition of a uracil (B121893) derivative bearing a tethered allyl alcohol can produce a tricyclic adduct, which is then converted into a cis-cyclobutane β-amino acid. researchgate.net Similarly, the cycloaddition of ethylene (B1197577) to maleic anhydride derivatives has been used to prepare cis-cyclobutane-1,2-dicarboxylic acid precursors. sci-hub.se
Chemical and Enzymatic Functionalization
Once the cis-cyclobutane skeleton is formed, further functionalization can be achieved through a series of chemical and enzymatic steps. Chemoenzymatic approaches are particularly advantageous as they leverage the high stereoselectivity of enzymes to resolve racemic mixtures or desymmetrize meso-compounds, yielding enantiomerically pure products. mdpi.com
A notable chemoenzymatic route involves the use of aminotransferases. The four stereoisomers of L-2-(2-carboxycyclobutyl)glycine have been synthesized from the corresponding cis- and trans-2-oxalylcyclobutanecarboxylic acids using aspartate aminotransferase (AAT) and branched-chain aminotransferase (BCAT) from Escherichia coli, demonstrating the utility of enzymes in creating specific stereocenters on a pre-formed cyclobutane ring. nih.govlookchem.com
Lipases are another class of enzymes widely used in these synthetic strategies, particularly for the kinetic resolution of racemic intermediates via enantioselective hydrolysis or acylation. rsc.org For example, Pseudomonas fluorescens lipase (B570770) has been used for the nearly quantitative acylation of meso-cyclobutane diols, producing chiral monoacetates with high enantiomeric excess. researchgate.net This enzymatic resolution provides key chiral building blocks for more complex cyclobutane targets.
The direct synthesis of the target compound, this compound, can be achieved by the hydrolysis of its corresponding ester, cis-3-carbomethoxycyclobutylazide. prepchem.com The precursor ester itself can be envisioned as being derived from a chiral cyclobutane intermediate obtained through the methods described above, where an azide functionality is introduced via nucleophilic substitution on a stereochemically defined cyclobutane alcohol or its derivative.
Table 1: Examples of Stereocontrolled Chemical Transformations in cis-Cyclobutane Synthesis
| Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product | Key Outcome | Reference |
|---|---|---|---|---|---|
| [2+2] Photocycloaddition | Uracil with tethered allyl alcohol | UV light | Tricyclic adduct | Forms cis-fused cyclobutane ring | researchgate.net |
| [2+2] Photocycloaddition | Maleic anhydride and ethylene | UV light | cis-Cyclobutane-1,2-dicarboxylic anhydride | Slow reaction but establishes cis-stereochemistry | sci-hub.se |
| Hydrolysis | cis-3-Carbomethoxycyclobutylazide | NaOH, Methanol/Water | cis-3-Carboxycyclobutyl azide | High yield (90%) conversion to the final product | prepchem.com |
Table 2: Examples of Chemoenzymatic Steps in cis-Cyclobutane Synthesis
| Enzyme | Reaction Type | Substrate | Product | Key Outcome | Reference |
|---|---|---|---|---|---|
| Aspartate Aminotransferase (AAT) / Branched Chain Aminotransferase (BCAT) | Transamination | cis-2-Oxalylcyclobutanecarboxylic acid | Stereoisomers of L-2-(2-carboxycyclobutyl)glycine | Highly selective enzymatic transamination to produce specific stereoisomers | nih.gov |
| Pseudomonas fluorescens Lipase | Acylation | meso-Cyclobutane diol | Chiral monoacetate | Nearly quantitative yield and enantiomeric excess | researchgate.net |
| Candida antarctica lipase B (CAL-B) | Hydrolysis | Racemic hydroxy-substituted β-amino esters | Enantiomerically enriched β-amino esters | Enzymatic resolution to provide chiral products | mdpi.com |
Chemical Reactivity and Reaction Mechanisms of Cis 3 Carboxycyclobutyl Azide
Azide-Mediated Cycloaddition Reactions
The azide (B81097) group in cis-3-carboxycyclobutyl azide is a 1,3-dipole, making it an excellent participant in 1,3-dipolar cycloaddition reactions, particularly with alkynes to form triazoles. These reactions are central to the field of click chemistry.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction between this compound and a terminal alkyne proceeds through a well-established catalytic cycle. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, involving a six-membered copper-containing intermediate, to yield the 1,4-regioisomer of the triazole product with high fidelity. The cis-carboxycyclobutyl moiety does not typically interfere with the catalytic cycle but can influence the solubility and handling of the starting material.
The high regioselectivity of the CuAAC reaction, favoring the 1,4-isomer, is a key feature. This is in contrast to the uncatalyzed thermal Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers.
| Feature | Description |
| Catalyst | Typically a Copper(I) source, often generated in situ from a Cu(II) salt and a reducing agent. |
| Reactants | This compound and a terminal alkyne. |
| Product | 1,4-disubstituted 1,2,3-triazole. |
| Regioselectivity | High preference for the 1,4-isomer. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. This reaction utilizes a strained cyclooctyne (B158145), which has a significantly lower activation energy for cycloaddition with azides compared to linear alkynes. When this compound is reacted with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), a rapid 1,3-dipolar cycloaddition occurs.
The mechanism involves the direct reaction of the azide with the strained alkyne, leading to the formation of a triazole product. The release of ring strain in the cyclooctyne is the primary driving force for this reaction. SPAAC reactions are generally very fast and highly selective.
| Strained Alkyne Example | Key Features |
| Dibenzocyclooctyne (DBCO) | High reactivity, good stability. |
| Bicyclo[6.1.0]nonyne (BCN) | Smaller and more hydrophilic than DBCO, can lead to faster kinetics. |
In the context of this compound, the stereochemistry of the cyclobutane (B1203170) ring is retained in the triazole product of both CuAAC and SPAAC reactions. The cycloaddition occurs at the azide group, and the reaction conditions are typically mild enough not to cause epimerization at the stereocenters of the cyclobutane ring.
The "cis" configuration of the carboxy and azide-bearing carbons is preserved in the resulting triazole. While the cycloaddition itself is stereospecific with respect to the azide, the potential for diastereoselectivity would arise if the alkyne partner contained a chiral center. In such cases, the facial selectivity of the azide addition to the alkyne could be influenced by the steric and electronic properties of the substituents on both reactants, potentially leading to a mixture of diastereomeric products. However, for simple, achiral alkynes, a single stereoisomer (with respect to the cyclobutane ring) is expected.
Intramolecular Rearrangements and Nitrogen Extrusion Reactions of the Azide Group
Beyond cycloadditions, the azide group of this compound can undergo intramolecular rearrangements, most notably the Curtius rearrangement, which involves the extrusion of nitrogen gas.
The Curtius rearrangement is a thermal or photochemical reaction of an acyl azide to an isocyanate, with the loss of nitrogen gas. For this compound, the carboxylic acid must first be converted to an acyl chloride and then to an acyl azide. However, if the starting material were cis-3-azidocyclobutanecarbonyl azide, the Curtius rearrangement could be initiated.
Alternatively, the azide can be converted to an amine via reduction, which can then be acylated and undergo rearrangement. A more direct pathway involves the rearrangement of the corresponding acyl azide, which would be formed from the carboxylic acid. The rearrangement proceeds through a concerted mechanism where the R-group (the cyclobutyl ring) migrates to the nitrogen atom as dinitrogen is expelled, leading to the formation of an isocyanate. The stereochemistry of the migrating group is retained during the rearrangement.
Upon thermolysis or photolysis, organic azides can extrude nitrogen gas to form a highly reactive nitrene intermediate. In the case of this compound, this would lead to the formation of a carboxycyclobutylnitrene. Nitrenes are electron-deficient species and can undergo a variety of subsequent reactions.
Common transformations of the resulting nitrene include:
C-H insertion: The nitrene can insert into adjacent C-H bonds, which in this case could lead to intramolecular cyclization and the formation of bicyclic amines or lactams after rearrangement.
Rearrangement: The nitrene can rearrange to form an imine.
Dimerization: Two nitrene intermediates can dimerize to form an azo compound.
The specific pathway taken by the nitrene intermediate is highly dependent on the reaction conditions and the molecular environment.
| Transformation | Product Type |
| C-H Insertion | Bicyclic amines/lactams |
| Rearrangement | Imines |
| Dimerization | Azo compounds |
Nucleophilic Reactivity of the Azide Group
The azide moiety is a versatile functional group, primarily known for its participation in bioorthogonal chemistry and as a precursor to amines. Its reactivity is characterized by reactions at the terminal nitrogen atom.
Staudinger Ligation and Related Amidations
The Staudinger ligation is a highly selective and reliable method for forming an amide bond, a cornerstone of bioconjugation chemistry. wikipedia.orgnih.govrsc.org The reaction occurs between an azide, such as this compound, and a phosphine (B1218219), typically one functionalized with an ortho-ester group. wikipedia.orgysu.am
The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. wikipedia.org This step forms a linear phosphazide (B1677712) intermediate, which then undergoes an intramolecular rearrangement, losing a molecule of dinitrogen (N₂) to yield an aza-ylide (or iminophosphorane). wikipedia.orgysu.am In the classic Staudinger reaction, this intermediate is simply hydrolyzed to produce a primary amine and a phosphine oxide. wikipedia.org However, in the Staudinger ligation, the strategically placed ortho-ester on the phosphine traps the aza-ylide, leading to a new intermediate that hydrolyzes to form a stable amide bond and the corresponding phosphine oxide. ysu.am
| Factor | Effect on Staudinger Ligation Rate | Rationale |
| Phosphine Substituents | Electron-donating groups accelerate the reaction. ysu.amacs.org | Stabilizes the buildup of positive charge in the rate-limiting transition state. ysu.am |
| Solvent | Polar, protic solvents lead to faster reactions. ysu.amnih.gov | Facilitates the reaction kinetics of the second-order process. ysu.am |
| Azide Structure | Electronic and steric properties of the azide can influence rates. | The structure of the azide directly impacts the accessibility of the terminal nitrogen for nucleophilic attack. |
SN2 Reactions with Alkyl Halides or Sulfonates for C-N Bond Formation
While the azide group itself is not a nucleophile in SN2 reactions, the azide ion (N₃⁻) is an exceptionally good nucleophile. masterorganicchemistry.comstackexchange.com This property is fundamental to the synthesis of alkyl azides, including the title compound, from appropriate electrophiles. The reaction of sodium azide (NaN₃) with an alkyl halide or sulfonate is a primary method for introducing the azide functionality into a molecule via an SN2 mechanism. masterorganicchemistry.comyoutube.com
In the context of this compound, its synthesis would typically involve a precursor such as cis-3-carboxycyclobutyl bromide or tosylate. The azide ion displaces the leaving group (e.g., bromide or tosylate) in a single, concerted step. masterorganicchemistry.comlibretexts.org This process occurs with an inversion of stereochemistry at the reaction center. The reaction is highly efficient for primary and secondary substrates. masterorganicchemistry.comlibretexts.org Polar aprotic solvents like DMSO or acetonitrile (B52724) are commonly used to solvate the cation of the azide salt while leaving the azide anion highly reactive. masterorganicchemistry.com
This synthetic route provides a reliable pathway to primary amines after a subsequent reduction step, often being more efficient than methods like the Gabriel synthesis. masterorganicchemistry.com
Reactivity of the Cyclobutane Core and Its Stereochemical Influence
The four-membered cyclobutane ring is characterized by significant ring strain, which makes it a reactive motif that can be harnessed for various chemical transformations. bohrium.comnih.govlibretexts.org
Ring Strain Activation and Ring-Opening Processes
Cyclobutane possesses a substantial amount of ring strain, approximately 26.3 kcal/mol, which is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of hydrogen atoms). nih.govlibretexts.org This inherent strain is a key driver for its reactivity. bohrium.comresearchgate.net Unlike more stable five- and six-membered rings, the cyclobutane ring can be opened with relative ease under thermal, photochemical, acidic, basic, or nucleophilic conditions. researchgate.net
The presence of donor-acceptor substituents on the cyclobutane ring can further facilitate ring-opening reactions. For instance, donor-acceptor cyclobutanes react with various nucleophiles, such as electron-rich arenes or thiols, to yield ring-opened products. acs.org The strain within the cyclobutane core of this compound thus renders it susceptible to ring-opening, a process that can be triggered by various reagents or external stimuli. researchgate.netnih.gov
| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle |
| Cyclopropane | 28.1 nih.gov | 60° libretexts.org |
| Cyclobutane | 26.3 nih.gov | 88° (puckered) libretexts.org |
| Cyclopentane | 7.1 nih.gov | ~108° (puckered) libretexts.org |
| Cyclohexane | ~0 | ~109.5° (chair) |
Fragmentation Reactions Controlled by cis Stereochemistry
The stereochemistry of substituents on a cyclobutane ring exerts significant control over its fragmentation pathways. Thermal or photochemical [2+2] retro-cycloaddition is a characteristic reaction of cyclobutanes. For cis-substituted cyclobutanes, the stereochemistry dictates the conformation of the transition state and the resulting products.
For example, the thermal fragmentation of cis-1,2-diphenylcyclobutane (B1211721) yields styrene (B11656) monomers. This reaction proceeds through a 1,4-diradical intermediate, and the cis stereochemistry influences the dynamics of both fragmentation and competing cis-trans isomerization. Similarly, for this compound, the relative orientation of the carboxyl and azide groups would control the stereochemical outcome of any thermal or photochemical fragmentation. This control is crucial in synthetic applications where specific product geometries are desired.
Mechanochemical Activation and Force Transduction within Cyclobutane Systems
Covalent mechanochemistry explores how mechanical forces can induce specific chemical reactions. nih.govduke.edu Cyclobutane derivatives are effective mechanophores—functional units that respond to mechanical stress. nih.govnsf.govacs.org When incorporated into a polymer chain, the application of force (e.g., via ultrasound) can be transduced to the cyclobutane core, leading to its controlled ring-opening. nih.govduke.edu
The efficiency of force transduction and the subsequent chemical reaction are highly dependent on the structure and stereochemistry of the mechanophore and its linkage to the polymer backbone. nsf.govnih.gov Studies using single-molecule force spectroscopy (SMFS) have quantified the threshold forces required to activate different cyclobutane mechanophores. nsf.govnih.gov For instance, ladder-type cyclobutane systems have been shown to undergo ring-opening at specific force thresholds, a process sensitive to the stereochemistry of the first cyclobutane ring. nsf.govacs.org The cis-stereochemistry of this compound would be a critical factor in how mechanical force is channeled to break the C-C bonds of the ring, potentially enabling its use in stress-responsive or self-healing materials. duke.edunih.gov
| Mechanophore System | Activation Force | Key Finding |
| Ladderane (LD) | ~1900 pN nsf.gov | Activation force is dependent on the stereochemistry and electronic properties of the first bond to break. nsf.govacs.org |
| Benzo-ladderane (BLD) | 1800 ± 37 pN nsf.gov | Threshold force does not correlate with the identity of the sequentially fused ring. nsf.gov |
| Gated Dichlorocyclopropane | >0.5 nN higher than ungated duke.edunih.gov | A cyclobutane mechanophore can act as a "gate" to regulate the activation of a second mechanophore. duke.edunih.gov |
Ring-Expansion Reactions of Azidocyclobutanes
The chemical reactivity of azidocyclobutanes, including this compound, is significantly influenced by the inherent strain of the four-membered ring and the reactive nature of the azide functional group. A prominent reaction pathway for this class of compounds is ring expansion, which alleviates the ring strain and leads to the formation of more stable five-membered heterocyclic structures. These transformations are typically initiated by thermal, photochemical, or catalytic activation of the azide group, leading to the extrusion of dinitrogen (N₂) and the generation of a highly reactive intermediate.
The denitrogenative process generates a transient species, often an iminyl radical or a nitrene, which subsequently triggers a rearrangement of the cyclobutane skeleton. ntu.edu.sg The migration of one of the adjacent carbon-carbon bonds of the cyclobutane ring to the electron-deficient nitrogen atom results in the expansion of the ring. This process is often highly regioselective, with the migratory aptitude of the ring carbons being influenced by the substituents present. ntu.edu.sg
For instance, Lewis acid-mediated reactions of vinyl azides with α,β-unsaturated esters can lead to the in-situ formation of azidocyclobutane (B1655254) intermediates, which then undergo a denitrogenative ring-expansion to yield 1-pyrrolines. ntu.edu.sgrsc.org Similarly, iron-catalyzed ring-expansion of azidocyclobutanes has been shown to produce 3,4-dihydro-2H-pyrrole derivatives. uni-stuttgart.de The stability of the initial azidocyclobutane cycloadducts can vary, with some being prone to rapid, spontaneous ring expansion even at ambient temperatures. researchgate.netresearchgate.net
The general mechanism for the ring expansion of an azidocyclobutane can be depicted as follows:
Activation and Dinitrogen Extrusion: The azide is activated (e.g., by heat, light, or a catalyst) to expel a molecule of nitrogen gas (N₂), forming a reactive nitrogen-centered intermediate.
Ring Expansion: A C-C bond of the cyclobutane ring migrates to the nitrogen center.
Product Formation: The resulting intermediate rearranges to form the final, more stable five-membered ring product, such as a pyrroline (B1223166) derivative.
The specific conditions and outcomes of these reactions can be summarized in the following table:
| Reaction Type | Catalyst/Conditions | Reactants | Product Type | Ref. |
| Lewis Acid-Mediated | Titanium-based catalyst | Vinyl azides and α,β-unsaturated esters | 1-Pyrrolines | rsc.orgresearchgate.net |
| Catalytic Ring Expansion | Iron-based catalyst | Azidocyclobutanes | 3,4-Dihydro-2H-pyrroles | uni-stuttgart.de |
| Radical-Mediated | Bu₃SnH, AIBN | Azanorbornanes (bicyclic azides) | Diazabicyclo[3.2.1]oct-2-ene systems | us.es |
| Cycloaddition/Ring Expansion | None (spontaneous) | Vinyl azides and tetracyanoethene | Dihydropyrroles | researchgate.netresearchgate.net |
While direct experimental data on the ring-expansion of this compound is not extensively documented in the cited literature, the established principles of azidocyclobutane reactivity strongly suggest its capability to undergo similar transformations. The presence of the carboxylic acid group may influence the reaction's regioselectivity and the stability of the intermediates and final products.
Applications in Advanced Organic Synthesis
cis-3-Carboxycyclobutyl Azide (B81097) as a Key Synthetic Building Block
The inherent functionalities of cis-3-Carboxycyclobutyl azide allow for its use as a foundational element in the synthesis of diverse and complex organic molecules. The presence of both a carboxylic acid and an azide group on a rigid cyclobutane (B1203170) scaffold provides orthogonal handles for a variety of chemical transformations.
Precursor for Conformationally Restricted Cyclobutane Amino Acids
This compound serves as a crucial precursor for the synthesis of conformationally restricted cyclobutane amino acids. These non-natural amino acids are of significant interest in medicinal chemistry and drug design due to their ability to introduce specific conformational constraints into peptides and pseudopeptides. The reduction of the azide group in this compound to an amine provides direct access to cis-3-aminocyclobutane-1-carboxylic acid. This transformation is a key step in producing β-amino acid residues that can induce specific secondary structures, such as turns and helices, in peptide chains. The rigid cyclobutane framework limits the conformational freedom of the resulting amino acid, a desirable property for designing peptides with enhanced biological activity and stability. The synthesis of various stereoisomers of 2-aminocyclobutanecarboxylic acid has been a focus of research to create peptides with well-defined three-dimensional structures. researchgate.net
Integration into Peptidomimetic and Glycomimetic Scaffolds
The unique stereochemistry and conformational rigidity of this compound make it an attractive building block for peptidomimetic and glycomimetic scaffolds. Peptidomimetics are compounds that mimic the structure and function of natural peptides, often with improved pharmacological properties. By incorporating the cyclobutane core derived from this compound, chemists can design peptidomimetics with predictable and stable conformations, leading to enhanced receptor binding and biological activity.
In the realm of glycomimetics, which are compounds designed to mimic carbohydrates, the cyclobutane ring can serve as a rigid scaffold to present hydroxyl groups or other functionalities in a spatially defined manner. This allows for the creation of molecules that can interact with carbohydrate-binding proteins (lectins) or inhibit enzymes involved in carbohydrate metabolism. The carboxylic acid and azide functionalities provide convenient points for attaching sugar mimics or other pharmacophoric groups.
Role in the Synthesis of Various Heterocyclic Compounds
The azide group of this compound is a versatile functional group for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.govuomus.edu.iquou.ac.in Organic azides are known to participate in various cycloaddition reactions and other transformations to form rings. nih.govresearchgate.netnih.gov For instance, the [3+2] cycloaddition reaction between the azide and an alkyne, a classic example of "click chemistry," leads to the formation of 1,2,3-triazoles. organic-chemistry.org This reaction is highly efficient and regioselective, making it a powerful tool for constructing complex molecular architectures. organic-chemistry.org
Furthermore, the azide can undergo reactions such as the Staudinger ligation or aza-Wittig reaction to form other heterocyclic systems. The ability to construct diverse heterocyclic scaffolds from this compound opens up avenues for the discovery of new biologically active compounds, as heterocycles are prevalent in many natural products and pharmaceuticals. nih.govuomus.edu.iquou.ac.in The synthesis of heterocycles like pyrroles, pyrazoles, isoxazoles, and pyridines can be achieved using organic azides as key starting materials. nih.gov
Functionalization Strategies Leveraging Click Chemistry
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and form byproducts that are easily removed. organic-chemistry.org The azide-alkyne Huisgen cycloaddition is a cornerstone of click chemistry and provides a powerful method for the functionalization of this compound. organic-chemistry.orgnih.govnih.govresearchgate.net
Academic Methodologies for Bioconjugation and Chemical Biology Probes
The bioorthogonal nature of the azide group makes this compound an ideal reagent for bioconjugation and the development of chemical biology probes. nih.govresearchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the specific and efficient labeling of biomolecules, such as proteins and nucleic acids, that have been functionalized with an alkyne group. nih.govnih.gov This strategy has been widely used to attach fluorescent dyes, affinity tags, or drug molecules to biological targets for imaging, proteomics, and drug delivery applications. nih.govresearchgate.net
For example, a fluorescently tagged version of this compound could be used to track the localization of a target protein within a cell. The carboxylic acid group can be used to attach the molecule to a solid support or another biomolecule, while the azide serves as a handle for "clicking" on a reporter group. The strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for bioconjugation in living systems where copper toxicity is a concern. mdpi.com
Applications in Polymer and Material Science as Cross-linking Agents
In polymer and material science, this compound can be utilized as a cross-linking agent to create novel materials with tailored properties. The bifunctional nature of the molecule, with its carboxylic acid and azide groups, allows for the formation of polymer networks. The carboxylic acid can be polymerized or attached to a pre-existing polymer backbone, while the azide groups can be used to cross-link the polymer chains via click chemistry.
This approach enables the synthesis of hydrogels, elastomers, and other polymeric materials with controlled cross-linking density and, consequently, tunable mechanical and physical properties. For instance, incorporating this compound into a polymer and then cross-linking it with a dialkyne can lead to the formation of a robust and stable network. These materials can find applications in areas such as tissue engineering, drug delivery, and coatings.
Development of Novel Synthetic Methodologies
The true potential of this compound lies in its application toward the development of new synthetic strategies. Its inherent structural and functional features can be leveraged to create complex molecules and stereochemically rich cyclobutane systems that are otherwise difficult to access.
The azide functional group is renowned for its diverse and predictable reactivity, often described as a "molecular spring" due to its high energy content and propensity to release dinitrogen gas. mdpi.comwikipedia.org This reactivity can be harnessed to append the cyclobutane core to other molecular fragments, leading to rapid molecular diversification.
Key transformations of the azide group include:
Azide-Alkyne Cycloaddition (Click Chemistry): The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most prominent "click" reaction. masterorganicchemistry.comacs.org When catalyzed by copper(I), this reaction proceeds with high efficiency and regioselectivity, forming a stable 1,2,3-triazole linkage. masterorganicchemistry.comacs.org this compound can be "clicked" onto a wide array of alkyne-containing molecules, including biomolecules, polymers, or other synthetic intermediates, to generate complex adducts. acs.org
Staudinger Reaction and Ligation: Organic azides react with phosphines, such as triphenylphosphine, in what is known as the Staudinger reaction. mdpi.comresearchgate.net The intermediate aza-ylide can be hydrolyzed to yield a primary amine or trapped with an electrophile (Staudinger ligation) to form an amide bond. This provides a mild and efficient pathway to convert the azide into a primary amine, cis-3-aminocyclobutanecarboxylic acid, a valuable β-amino acid derivative. wikipedia.orgmasterorganicchemistry.com
Reduction to Amines: The azide group can be readily reduced to a primary amine using various methods, including catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com This transformation offers a robust method for introducing a primary amine onto the cyclobutane scaffold, which can then be used for further functionalization, such as amide bond formation or reductive amination.
These reactions demonstrate the utility of the azide as a versatile handle for assembling and diversifying complex molecules from the this compound core.
Table 1: Potential Reactions Exploiting the Azide Functionality of this compound
| Reactant Partner | Reaction Type | Resulting Functional Group/Linkage | Potential Application |
| Terminal Alkyne (R-C≡CH) | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted 1,2,3-Triazole | Conjugation to biomolecules, polymers, or other synthons. acs.orgnih.gov |
| Triphenylphosphine (PPh₃) then H₂O | Staudinger Reaction | Primary Amine (-NH₂) | Synthesis of β-amino acids and derivatives. researchgate.net |
| H₂, Pd/C | Catalytic Hydrogenation | Primary Amine (-NH₂) | A clean method for amine synthesis. wikipedia.org |
Cyclobutane derivatives are key structural motifs in numerous natural products and pharmaceutical agents. mdpi.comnih.govcalstate.edu The development of methods for their stereocontrolled synthesis is therefore a significant goal in organic chemistry. researchgate.net The defined cis-stereochemistry of this compound makes it an excellent starting point for the synthesis of other highly functionalized and stereochemically pure cyclobutane systems.
A plausible synthetic approach to cis-3-disubstituted cyclobutane derivatives often involves the diastereoselective reduction of a cyclobutylidene precursor or stereospecific functional group interconversions. acs.orgresearchgate.net For instance, the synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been achieved through the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. acs.orgresearchgate.net Similarly, cis-cyclobutanols can be obtained with high selectivity via the reduction of a corresponding cyclobutanone. researchgate.net
The synthesis of this compound itself could likely be achieved from a precursor such as cis-3-hydroxycyclobutanecarboxylic acid through a Mitsunobu reaction with an azide source, which typically proceeds with inversion of stereochemistry, or from trans-3-bromocyclobutanecarboxylic acid via an SN2 reaction with sodium azide. A reported synthesis describes the hydrolysis of cis-3-carbomethoxycyclobutylazide with sodium hydroxide (B78521) to yield the target carboxylic acid. prepchem.com
Once obtained, the cis relationship between the carboxyl and azido (B1232118) groups can be used to direct further stereoselective transformations. The carboxylic acid can be used as a handle for further reactions, while the azide (or its corresponding amine) can influence the stereochemical outcome of reactions at other positions on the ring through steric hindrance or as a directing group. Expedient and stereoselective syntheses of trifunctionalized cyclobutanes have been described starting from a single, readily available all-cis precursor. acs.org
Table 2: Potential Stereocontrolled Transformations Involving this compound
| Starting Material | Reagents | Product | Stereochemical Outcome |
| This compound | 1. SOCl₂2. Chiral Auxiliary | Chiral Amide Derivative | The carboxylic acid is converted to a chiral amide, enabling further diastereoselective reactions. |
| This compound | 1. PPh₃, H₂O2. Boc₂O | cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid | Retention of cis-stereochemistry during the conversion of azide to a protected amine. acs.org |
| trans-3-Hydroxycyclobutanecarboxylic acid ester | DPPA, DIAD, PPh₃ | cis-3-Azidocyclobutanecarboxylic acid ester | SN2 reaction with inversion of stereochemistry to establish the cis relationship. |
Computational and Theoretical Investigations
Electronic Structure and Conformation Analysis through Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic structure and conformational landscape of molecules. For cis-3-Carboxycyclobutyl azide (B81097), DFT studies are crucial for understanding the influence of the cis-relationship between the carboxylic acid and azide groups on the geometry of the cyclobutane (B1203170) ring.
The cyclobutane ring is not planar but exists in a "puckered" conformation to alleviate torsional strain. masterorganicchemistry.comlibretexts.org This puckering is characterized by a dihedral angle that, for unsubstituted cyclobutane, is approximately 25-35 degrees. libretexts.orgyoutube.comresearchgate.net For cis-1,2-disubstituted cyclobutanes, the substituents can adopt either axial or equatorial positions in this puckered ring, leading to different conformers. Computational analysis of related cis-1,2-disubstituted cyclobutanes reveals that the conformational preference is a delicate balance between steric and electronic factors. nih.gov In the case of cis-3-Carboxycyclobutyl azide, the molecule would exist as an equilibrium of puckered conformers. The cis configuration forces one substituent to be in a pseudo-axial position and the other in a pseudo-equatorial position, or for both to be in intermediate positions depending on the degree of puckering. DFT calculations on analogous 2-substituted cyclobutane-α-amino acids have shown that the substituent can modulate the ring-puckering preference. nih.gov
The azide group itself has a nearly linear N-N-N arrangement, but the R-N-N angle is bent. mdpi.com DFT calculations on methyl azide indicate the C-N-N angle is around 115°, and the N-N-N angle is approximately 173°. mdpi.com The electronic nature of the azide group is complex; it can act as an inductively withdrawing group while having a negligible to moderate resonance contribution, depending on the system it is attached to. researchgate.net The carboxylic acid group is a well-known electron-withdrawing group. The close proximity of these two functional groups in a cis arrangement would likely lead to intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the terminal nitrogen of the azide, which could further influence the conformational equilibrium of the cyclobutane ring.
Below is a table of representative bond lengths and angles for analogous compounds, calculated using DFT methods, which provides a basis for predicting the geometry of this compound.
| Parameter | Analogous Compound | Method | Calculated Value | Reference |
| C-C Bond Length (ring) | trans-1,3-Cyclobutanedicarboxylic acid | X-ray | 1.552 - 1.567 Å | researchgate.net |
| C-N Bond Length | Methyl Azide | DFT | ~1.47 Å | mdpi.com |
| N-N Bond Length (Nα-Nβ) | Methyl Azide | DFT | ~1.24 Å | mdpi.com |
| N-N Bond Length (Nβ-Nγ) | Methyl Azide | DFT | ~1.16 Å | mdpi.com |
| C-N-N Bond Angle | Methyl Azide | DFT | ~115.2° | mdpi.com |
| N-N-N Bond Angle | Methyl Azide | DFT | ~173.2° | mdpi.com |
| Ring Puckering Angle | Cyclobutane | IR Spectroscopy | ~35° | researchgate.net |
This table presents data from analogous compounds to infer the structural parameters of this compound.
Elucidation of Reaction Mechanisms and Transition States via Computational Chemistry
Computational chemistry is indispensable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. For this compound, the primary reactions of interest are those involving the azide group, such as [3+2] cycloadditions (Huisgen cycloadditions). mdpi.comwikipedia.org
DFT calculations have been extensively used to study the mechanism of both thermal and catalyzed azide-alkyne cycloadditions. mdpi.comnih.gov For uncatalyzed reactions, the activation energies are typically high, and a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) can be formed. mdpi.com The strain in the cyclobutane ring of this compound could influence its reactivity in strain-promoted azide-alkyne cycloadditions (SPAAC). Computational studies on strained alkenes like norbornene have shown that reactivity is correlated with the distortion energy required to reach the transition state geometry. nih.gov The puckered cyclobutane ring is already strained, which might lower the activation barrier for cycloaddition compared to an unstrained alkyl azide.
DFT calculations can model the transition states for these cycloaddition reactions, providing detailed geometric parameters and the activation free energy (ΔG‡). For the reaction of phenyl azide with various dipolarophiles, activation free energies have been calculated to reproduce experimental rate constants with good accuracy. acs.org Similarly, for the reaction of a boryl azide with an olefin, the transition state involves the partial formation of the new C-N bonds, with calculated bond lengths around 1.970 Å and 2.339 Å. koreascience.kr A hypothetical reaction of this compound with an alkyne would proceed through a concerted, asynchronous transition state. The carboxylic acid group could potentially direct the regioselectivity of the cycloaddition through non-covalent interactions in the transition state.
The following table summarizes representative activation energies for cycloaddition reactions involving related azides, providing a framework for estimating the reactivity of the target molecule.
| Reaction | Method | Activation Energy (ΔG‡, kcal/mol) | Reference |
| Methyl azide + Propyne (1,4-approach) | B3LYP/6-31G(d) | 18.84 | mdpi.com |
| Methyl azide + Propyne (1,5-approach) | B3LYP/6-31G(d) | 18.51 | mdpi.com |
| Phenyl azide + Norbornene (exo-attack) | M06-2X/6-311G(d,p) | 24.3 | nih.gov |
| Phenyl azide + Norbornene (endo-attack) | M06-2X/6-311G(d,p) | 27.5 | nih.gov |
| Pyrrolidine contraction to Cyclobutane (N2 extrusion) | DFT | 17.7 | acs.org |
This table presents calculated activation energies for reactions of analogous compounds.
Prediction of Reactivity and Stereochemical Outcomes (e.g., Constrained-Geometries-Simulate-External-Force (CoGEF) Method)
Predicting reactivity and stereoselectivity is a key application of computational chemistry. For reactions involving the cyclobutane scaffold, stereochemical outcomes are often dictated by the subtle interplay of steric and electronic effects, which can be modeled computationally. For instance, DFT studies have successfully rationalized the stereoretentive formation of cyclobutanes from pyrrolidines by showing that the energy barrier for radical rotation is higher than for ring closure. acs.org
The CoGEF method is a computational tool used to simulate the effect of mechanical force on a molecule, thereby predicting mechanochemical reactivity. While there are no specific CoGEF studies on this compound, the principles of the method are applicable. The CoGEF procedure involves constraining the distance between two atoms in a molecule and optimizing the rest of the geometry to find a minimum energy path for bond stretching and eventual scission under an external force. This method could be used to predict which bond in this compound or its derived polymers would be most susceptible to mechanical cleavage. For example, one could simulate pulling on the ends of an oligomer derived from this monomer to see if the cyclobutane ring opens or if a bond within the azide or carboxylate linkage breaks first.
The stereochemical outcome of reactions on the cyclobutane ring, such as addition to the carboxylic acid group or reactions adjacent to the azide, would be influenced by the puckered conformation. Computational models can predict the preferred direction of attack by calculating the energies of the transition states leading to different stereoisomers. Studies on the electrocyclic ring-opening of disubstituted cyclobutenes have shown that electronic effects (torquoselectivity) can overwhelmingly control the stereochemical course of the reaction, a phenomenon that is predictable with high-level calculations. pitt.eduresearchgate.net
Molecular Modeling for Aggregation and Folding Behavior of Derived Oligomers
The this compound monomer can be envisioned as a precursor to a β-amino acid, specifically a cyclobutane-constrained β-amino acid, following reduction of the azide and incorporation into a peptide-like chain. Such oligomers, often called β-peptides or foldamers, are of great interest because they can adopt stable secondary structures similar to proteins. nih.gov
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape, folding, and aggregation of such oligomers. nih.govnih.gov By simulating the oligomer in an explicit solvent environment, MD can predict stable folded structures and the interactions that stabilize them. For oligomers of trans-2-aminocyclobutane carboxylic acid, experimental and modeling studies have shown a strong preference for a 12-helical conformation. nih.gov The cis-isomer, derived from this compound, would impose a different geometric constraint on the oligomer backbone. This would likely lead to different folding patterns, which could be systematically explored using MD simulations. mdpi.comyoutube.com
MD simulations can also be used to study the aggregation behavior of these oligomers. nih.govmdpi.com By simulating multiple oligomer chains, one can observe the process of self-assembly and characterize the structure of the resulting aggregates. The balance of hydrophobic and electrostatic interactions, driven by the cyclobutane rings and the amide linkages, would govern this process. rsc.org Computational studies on the aggregation of other peptides, such as Aβ oligomers, have revealed specific binding sites and the importance of both hydrophobic and charged residues in driving aggregation. nih.gov Similar analyses could be applied to oligomers of cyclobutane β-amino acids to understand their potential for forming higher-order structures like nanotubes or fibrils. nih.govrsc.org
The table below presents findings from modeling studies on related systems, illustrating the types of insights that can be gained for oligomers derived from this compound.
| System | Modeling Technique | Key Finding | Reference |
| Octamer of trans-2-aminocyclobutane carboxylic acid | Molecular Modeling | Folds into a stable 12-helix. | nih.gov |
| Amphiphiles from cyclobutane β-amino acids | Experimental/Modeling | cis/trans stereochemistry controls molecular packing and aggregation into micelles and fibers. | nih.gov |
| Cyclic Peptide Nanotubes | Molecular Dynamics | Stability is driven by intermolecular hydrogen bonds and side-chain interactions. Non-polar residues enhance stability in aqueous media. | rsc.org |
| Aβ Oligomers with OPE sensors | Molecular Dynamics | Binding is mediated by both hydrophobic and electrostatic interactions at specific sites on the oligomer surface. | nih.gov |
This table summarizes modeling results for analogous oligomeric systems.
Advanced Characterization Methodologies in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. For cis-3-Carboxycyclobutyl azide (B81097), ¹H and ¹³C NMR would be instrumental.
In a ¹H NMR spectrum, the chemical shifts of the protons on the cyclobutane (B1203170) ring would confirm their chemical environment. The cis-stereochemistry would be established by analyzing the coupling constants (J-values) between adjacent protons. The proton of the carboxylic acid group would likely appear as a broad singlet at a characteristic downfield chemical shift.
Conformational analysis of the cyclobutane ring could also be investigated using advanced NMR methods, such as Nuclear Overhauser Effect (NOE) spectroscopy, which provides information about the spatial proximity of protons.
Infrared (IR) Spectroscopy for Functional Group Identification and Mechanistic Insights
Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. In the IR spectrum of cis-3-Carboxycyclobutyl azide, characteristic absorption bands would be expected for the azide and carboxylic acid groups.
The azide (–N₃) group would exhibit a strong, sharp absorption band typically in the region of 2100-2250 cm⁻¹. The carboxylic acid group would show two distinct features: a broad O–H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The presence of these specific bands would provide clear evidence for the key functional groups in the molecule.
IR spectroscopy can also offer mechanistic insights by monitoring changes in these characteristic peaks during a chemical reaction. For instance, the disappearance of the azide peak could be tracked to follow its conversion to other functional groups.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition. In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed.
The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for azides involve the loss of a nitrogen molecule (N₂). Carboxylic acids often fragment through the loss of water (H₂O) or the carboxyl group (COOH). Analyzing these fragment ions would help to piece together the structure of the parent molecule.
X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule.
The resulting crystal structure would unequivocally confirm the cis relationship between the carboxyl and azide groups on the cyclobutane ring. It would also reveal the conformation of the cyclobutane ring in the solid state and provide insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, that dictate the crystal packing.
Future Research Directions and Perspectives
Emerging Synthetic Routes and Catalyst Development for Azide (B81097) and Cyclobutane (B1203170) Functionalization
The synthesis of complex cyclobutane derivatives remains a significant challenge in organic chemistry due to the inherent ring strain of the four-membered ring. rsc.org However, recent advancements in synthetic methodologies are paving the way for more efficient and stereocontrolled access to functionalized cyclobutanes. Future research will likely focus on the development of novel catalytic systems that can facilitate the direct and selective functionalization of the cyclobutane core.
One promising area is the application of C-H functionalization logic. libretexts.orgnih.gov This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical approach to synthesis. Research into transition-metal catalysts, particularly those based on palladium, rhodium, and iridium, is expected to yield new methods for the direct introduction of various functional groups onto the cyclobutane ring, including the azide moiety or its precursors. The development of ligands that can control the regioselectivity and stereoselectivity of these transformations will be crucial. For instance, the transannular arylation of cyclobutane carboxylic acids has been demonstrated, showcasing the potential for selective functionalization at the γ-position. sioc-journal.cn
Furthermore, the development of novel catalysts for azide introduction is a key area of research. While traditional methods often involve nucleophilic substitution with azide salts, newer approaches are being explored. This includes the use of safer and more efficient azidating agents and the development of catalytic methods for the direct conversion of C-H or C-O bonds to C-N₃ bonds. The use of flow chemistry for the in-situ generation and use of potentially hazardous azide intermediates is also a growing trend that enhances safety and scalability.
The synthesis of related cyclobutane-containing natural products and building blocks has seen significant progress, often employing strategies like [2+2] photocycloaddition. researchgate.netchemicalbook.com These methods provide a foundation for accessing the core cyclobutane structure, which can then be further functionalized.
Exploration of Novel Reaction Pathways and Reactivity Patterns for cis-3-Carboxycyclobutyl Azide
The bifunctional nature of this compound opens up a wide array of possibilities for exploring novel reaction pathways. The azide group is a versatile functional group known for its participation in a variety of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." nih.govlibretexts.org This reaction allows for the efficient and chemoselective formation of 1,2,3-triazole linkages, which are valuable in medicinal chemistry and materials science. Future research will undoubtedly explore the use of this compound as a building block in click chemistry to construct complex molecular architectures.
Beyond click chemistry, the azide group can undergo other transformations such as reduction to amines, Staudinger ligation, and participation in the synthesis of N-heterocycles. The carboxylic acid moiety, on the other hand, can be converted into a variety of other functional groups, including esters, amides, and alcohols. The cis-relationship between the azide and carboxylic acid groups could lead to unique intramolecular reactions, potentially forming novel bicyclic or spirocyclic systems.
The inherent ring strain of the cyclobutane can also be exploited in ring-opening or ring-expansion reactions, providing access to a diverse range of acyclic and larger cyclic structures. rsc.org The reactivity of the cyclobutane ring can be influenced by the nature of its substituents, and the presence of both an electron-withdrawing carboxylic acid and an azide group could lead to unique reactivity patterns that are yet to be explored.
Advanced Computational Modeling for Predicting Complex Structure-Reactivity Relationships in Cyclobutane-Azide Systems
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. researchgate.net For a complex molecule like this compound, advanced computational modeling can provide invaluable insights into its structure-reactivity relationships.
Density Functional Theory (DFT) calculations can be employed to predict the ground-state geometry, vibrational frequencies (IR spectra), and NMR chemical shifts of the molecule. biosynth.comrsc.org This information can aid in the experimental characterization of the compound. Furthermore, computational methods can be used to explore the potential energy surfaces of various reactions involving this compound, helping to identify the most favorable reaction pathways and predict the stereochemical outcomes.
Q & A
Q. What are the recommended synthetic routes for preparing cis-3-Carboxycyclobutyl azide, and how can purity be optimized?
Methodology :
- Step 1 : Start with a cyclobutane carboxylic acid derivative. Introduce the azide group via nucleophilic substitution (e.g., using NaN₃ with a bromide precursor) or Mitsunobu reaction (e.g., converting a hydroxyl group to azide via diazotransfer reagents) .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor azide stability during purification by TLC (Rf ~0.3–0.5 in polar solvents).
- Key Challenge : Azides are thermally sensitive. Use low-temperature reactions (<40°C) and avoid prolonged exposure to light or heat .
Q. How should researchers handle and store this compound to ensure stability?
Guidelines :
Q. What analytical techniques are critical for characterizing this compound?
Protocols :
- IR Spectroscopy : Confirm the azide (–N₃) stretch at 2100–2150 cm⁻¹ .
- ¹H/¹³C NMR : Assign cyclobutane ring protons (δ 1.8–3.0 ppm) and carboxylic acid proton (broad ~δ 12 ppm). Use DEPT-135 to identify CH₂/CH groups .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻ peak, ensuring molecular ion matches theoretical mass (±2 ppm) .
Advanced Research Questions
Q. How can this compound be integrated into copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation?
Experimental Design :
- Optimization : Test Cu(I) sources (e.g., CuBr, CuSO₄ + sodium ascorbate) in polar solvents (t-BuOH/H₂O). Monitor reaction progress via LC-MS for triazole formation (target m/z shift +26 Da).
- Regioselectivity : The cyclobutane’s steric bulk may favor 1,4-triazole products. Compare with DFT-calculated transition states to rationalize regiochemical outcomes .
- Troubleshooting : If yields are low, check azide decomposition (via IR) or copper catalyst deactivation (add fresh ligand, e.g., TBTA) .
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
Data Contradiction Analysis :
- Hypothesis Testing :
- Perform solubility assays in DMSO, DMF, THF, and chloroform at 25°C. Use UV-Vis (λ = 260 nm) to quantify dissolved compound.
- Compare with computational logP values (e.g., via ChemAxon or COSMO-RS models) to identify discrepancies.
- Resolution : If experimental solubility in DMSO is lower than predicted, consider hydrogen-bonding interference from the carboxylic acid group. Adjust solvent polarity or use co-solvents (e.g., DMSO:MeOH 4:1) .
Q. What strategies are effective for studying the thermal decomposition kinetics of this compound?
Methodology :
- DSC/TGA Analysis : Perform dynamic heating (5–10°C/min) under nitrogen. Identify exothermic peaks (decomposition onset ~120–150°C) and calculate activation energy via Kissinger method .
- Mechanistic Insight : Trap released N₂ gas in a manometric setup to correlate decomposition rate with temperature. Use FTIR to detect byproducts (e.g., CO₂ from decarboxylation) .
Q. How can computational modeling predict the reactivity of this compound in strained ring systems?
Framework :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate strain energy of the cyclobutane ring and compare with azide bond dissociation energy.
- Transition State Analysis : Simulate cycloaddition pathways with alkynes to identify steric/electronic barriers. Use NBO analysis to assess charge distribution at reaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
